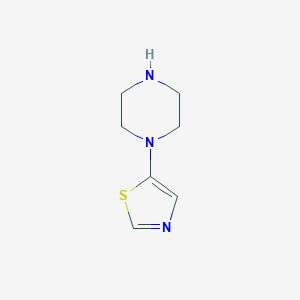

1-(5-Thiazolyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug design. tandfonline.com This designation stems from its frequent appearance in a wide array of clinically used drugs across numerous therapeutic categories. tandfonline.comnih.govtandfonline.com In fact, piperazine was once classified as the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.com

The widespread use of the piperazine moiety is attributable to its unique combination of physicochemical and structural properties. tandfonline.comnih.gov Its inherent basicity, high water solubility, and chemical reactivity make it a versatile tool for medicinal chemists. tandfonline.comnih.gov These characteristics allow for the effective modulation of a molecule's pharmacokinetic properties, such as absorption and distribution. tandfonline.com The piperazine ring's conformational flexibility and the ability to introduce substituents on its two nitrogen atoms allow it to act as a versatile linker between different pharmacophores or as a central scaffold for building new bioactive molecules. tandfonline.comresearchgate.net

The structural motif of piperazine is integral to drugs with a vast spectrum of pharmacological activities. nih.gov These include agents targeting the central nervous system (antipsychotics, antidepressants, anxiolytics), as well as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial compounds. nih.govbenthamdirect.comnih.gov The adaptability of the piperazine scaffold to interact with diverse biological targets underscores its enduring importance in the development of new medicines. tandfonline.com

| Property of Piperazine | Significance in Drug Discovery |

| Privileged Scaffold | Recurrent framework in FDA-approved drugs, adaptable to various biological targets. tandfonline.comtandfonline.com |

| Physicochemical Properties | High water solubility, basicity, and reactivity aid in modulating pharmacokinetic profiles. tandfonline.comnih.gov |

| Structural Versatility | Acts as a flexible linker or central core for designing new molecules. tandfonline.comresearchgate.net |

| Broad-Spectrum Activity | Found in drugs for CNS disorders, cancer, infections, and inflammation. nih.govbenthamdirect.comnih.gov |

Role of Thiazole (B1198619) Ring System in Bioactive Molecules

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov This scaffold is a key component in numerous natural products, such as vitamin B1 (thiamine), and is present in more than 18 FDA-approved drugs. nih.govresearchgate.net Its aromatic nature, resulting from the delocalization of a lone pair of electrons from the sulfur atom creating a 6π-electron system, contributes to its stability and interactions with biological macromolecules. encyclopedia.pub

Thiazole derivatives exhibit an extensive range of biological activities, making them valuable pharmacophores in drug development. kuey.net These activities include antimicrobial (antibacterial, antifungal), antiviral, anticancer, anti-inflammatory, and antidiabetic properties. kuey.net Clinically used drugs containing a thiazole moiety include the anticancer agents dasatinib (B193332) and dabrafenib, the antiretroviral ritonavir, and various antibiotic compounds. encyclopedia.pubmdpi.com The versatility of the thiazole nucleus allows it to be modified at various positions, leading to the generation of new compounds with diverse therapeutic potentials. mdpi.com Research has demonstrated its role in inhibiting key biological targets such as enzymes and receptors involved in cancer progression and infectious diseases. kuey.netmdpi.com

| Biological Activity of Thiazole Derivatives | Examples |

| Anticancer | Dasatinib, Dabrafenib, Tiazofurin researchgate.netmdpi.com |

| Antimicrobial | Sulfathiazole, Cefditoren encyclopedia.pubkuey.net |

| Antiviral | Ritonavir researchgate.net |

| Anti-inflammatory | Meloxicam researchgate.net |

Rationale for Thiazolyl-Piperazine Hybrid Design in Chemical Biology

The strategic combination of well-established pharmacophores into a single hybrid molecule is a powerful approach in modern drug design, aimed at creating novel compounds with potentially enhanced affinity, selectivity, or improved pharmacokinetic profiles. The rationale for designing thiazolyl-piperazine hybrids, such as 1-(5-Thiazolyl)piperazine, is rooted in the complementary and advantageous properties of each heterocyclic system. nih.govmdpi.com

By linking the robust pharmacophore of the thiazole ring with the versatile piperazine scaffold, medicinal chemists aim to develop new chemical entities for a range of therapeutic targets. researchgate.netresearchgate.net In this molecular architecture, the piperazine ring often serves as a flexible linker or a central core that can be substituted to fine-tune the molecule's properties, while the thiazole moiety can engage in specific binding interactions with a target protein or enzyme. nih.govontosight.ai

This hybrid design has been explored for various therapeutic applications. For instance, researchers have designed and synthesized thiazole-piperazine derivatives to investigate their potential as agents for Alzheimer's disease by targeting acetylcholinesterase and β-amyloid aggregation. researchgate.net Other studies have focused on developing these hybrids as analgesic agents, anticancer therapeutics, and antimicrobials. mdpi.comnih.gov The synthesis of such compounds often involves multi-step reactions, for example, by reacting a thiazole derivative with an appropriate piperazine intermediate. mdpi.comresearchgate.net The resulting hybrid molecules leverage the biological significance of both the thiazole and piperazine nuclei to create compounds with unique and potentially superior pharmacological activities. nih.govresearchgate.net

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

5-piperazin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C7H11N3S/c1-3-10(4-2-8-1)7-5-9-6-11-7/h5-6,8H,1-4H2 |

InChI Key |

VEXTWFPILXXIPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Pathways for 1-(5-Thiazolyl)piperazine and Analogues

The construction of the core 1-(5-thiazolyl)piperazine structure relies on established principles of heterocyclic chemistry, offering multiple strategic pathways to the target molecule.

A direct and common approach involves the nucleophilic substitution or coupling reaction between a piperazine (B1678402) derivative and a thiazole (B1198619) bearing a suitable leaving group at the 5-position. Typically, a 5-halothiazole (e.g., 5-bromothiazole (B1268178) or 5-chlorothiazole) is reacted with piperazine or a mono-protected piperazine, such as N-Boc-piperazine. researchgate.net This reaction is often performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The use of a mono-protected piperazine is crucial to prevent undesired N,N'-diarylation. Subsequent deprotection yields the title compound.

Modern advancements in this area utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has become a powerful method for forming C-N bonds. wikipedia.orgnih.gov This reaction couples an aryl halide (5-bromothiazole) with an amine (piperazine) using a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org This method offers high yields and excellent functional group tolerance under relatively mild conditions. nih.gov

An alternative strategy is to construct the thiazole ring from a piperazine-containing starting material. The most prominent of these methods is the Hantzsch thiazole synthesis. scispace.commdpi.comanalis.com.my This classical method involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide. organic-chemistry.org To synthesize a 1-(5-thiazolyl)piperazine derivative, one could theoretically employ a thioamide bearing a piperazine group, which would then react with an appropriate α-halocarbonyl to form the desired substituted thiazole ring. The regiochemistry of the final product is dictated by the specific structures of the reactants. researchgate.netnih.gov

Another notable method is the Gabriel synthesis, which involves the reaction of an acylaminoketone with a thionating agent like phosphorus pentasulfide to generate a disubstituted thiazole. analis.com.my The Cook-Heilbron synthesis provides a pathway to 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide, which can then be further modified. researchgate.net

Cross-coupling reactions are indispensable tools for both the core synthesis and subsequent derivatization of the thiazolyl-piperazine scaffold.

Buchwald-Hartwig Amination: As mentioned, this is a premier method for coupling the piperazine nitrogen to the C5 position of a halothiazole. wikipedia.org Its mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. libretexts.org

Suzuki-Miyaura Coupling: While not typically used for the primary C-N bond formation, the Suzuki reaction is invaluable for derivatizing the thiazole ring. If one starts with a dihalothiazole, one position can be selectively coupled with piperazine (via Buchwald-Hartwig), and the other can be functionalized with an aryl or vinyl group using a boronic acid or ester under palladium catalysis.

These modern catalytic methods provide chemists with a robust and flexible toolkit for synthesizing and elaborating upon the 1-(5-thiazolyl)piperazine core structure with high efficiency and control.

Precursor Compounds and Intermediate Derivatization

Table 1: Common Precursor Compounds

| Precursor Type | Specific Example(s) | Role in Synthesis |

|---|---|---|

| Piperazine Moiety | Piperazine, tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | Provides the piperazine ring; mono-protection prevents bis-arylation. |

| Thiazole Moiety | 5-Bromothiazole, 5-Chlorothiazole | Acts as the electrophile for coupling with piperazine. |

| Thioamide Precursor | Piperazine-1-carbothioamide | Used in Hantzsch-type synthesis to form the thiazole ring. |

| α-Halocarbonyl Precursor | 2-Bromo-1,3-dicarbonyl compounds, Chloroacetone | Reacts with thioamides in Hantzsch synthesis. |

Intermediate derivatization is a powerful strategy for introducing molecular diversity. For example, once the 1-(5-thiazolyl)piperazine core is assembled, the secondary amine of the piperazine ring is a key handle for functionalization. It can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of side chains, significantly expanding the chemical space of the resulting derivatives.

Regioselective Synthesis and Isomeric Considerations

Achieving the correct regiochemistry—attaching the piperazine to the C5 position of the thiazole—is a critical challenge. The reactivity of the thiazole ring is position-dependent. Nucleophilic substitution is difficult, while electrophilic substitution tends to occur at the more electron-rich C5 position, and metalation often occurs at C2.

Strategies for Regiocontrol:

Use of Pre-functionalized Thiazoles: The most unambiguous method is to start with a thiazole that is already halogenated at the C5 position (e.g., 5-bromothiazole). This directs the piperazine to couple specifically at that site, avoiding the formation of C2- or C4-linked isomers.

Hantzsch Synthesis Control: In the Hantzsch synthesis, the final substitution pattern is predetermined by the choice of the α-halocarbonyl and the thioamide. researchgate.netnih.gov To obtain a 5-substituted thiazole, the substituent must be present on the α-carbon of the halocarbonyl component that does not bear the halogen.

Cyclization of Isocyanides: Modern methods involving the base-promoted cyclization of dithioates and active methylene (B1212753) isocyanides can provide highly regioselective access to polysubstituted thiazoles, including those functionalized at the C5 position. rsc.orgresearchgate.net

Careful selection of the synthetic strategy is therefore paramount to ensure the exclusive or predominant formation of the desired 1-(5-thiazolyl)piperazine isomer.

Parallel Synthesis and Combinatorial Chemistry Approaches for Libraries of Thiazolyl-Piperazine Derivatives

Combinatorial chemistry and parallel synthesis are highly efficient approaches for rapidly generating large libraries of related compounds for drug discovery screening. mdpi.comacs.orgscielo.br The thiazolyl-piperazine scaffold is well-suited for these techniques due to the presence of multiple points for diversification.

A common combinatorial strategy involves a multi-step sequence:

Core Synthesis: A core thiazole structure, often with a reactive handle, is synthesized. For instance, a 2-amino-4-chloromethylthiazole can be prepared. mdpi.com

Scaffold Attachment: The piperazine ring is introduced by reacting it with the chloromethyl group on the thiazole, linking the two core heterocycles. mdpi.com

Diversification: The free secondary amine on the piperazine ring is then used as a point of diversification. In a parallel synthesis format, this intermediate can be reacted with a large library of commercially available carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination) to create a diverse set of final products. mdpi.comnih.gov

This approach allows for the systematic exploration of the structure-activity relationship by varying the substituents at the piperazine nitrogen, leading to the identification of compounds with optimized properties. mdpi.com

Post-Synthetic Modifications and Functional Group Interconversions

The 1-(5-thiazolyl)piperazine scaffold is a versatile platform that allows for extensive post-synthetic modification. These modifications are crucial for developing libraries of analogs for structure-activity relationship (SAR) studies in medicinal chemistry. The primary sites for functional group interconversion are the secondary amine of the piperazine ring and, to a lesser extent, the thiazole ring itself.

Reactions Involving the Piperazine Moiety

The presence of a secondary amine in the piperazine ring (at the N-4 position) offers a convenient handle for a wide array of chemical transformations. This nitrogen atom is nucleophilic and readily undergoes reactions such as acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of diverse substituents. cymitquimica.comtandfonline.com The ability to easily modify this position is a key reason for the prevalence of the piperazine scaffold in drug discovery. tandfonline.comencyclopedia.pubnsf.gov

N-Acylation: One of the most common modifications is the acylation of the piperazine nitrogen. This is typically achieved by reacting the 1-(thiazolyl)piperazine core with various acylating agents like acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, new 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized by reacting N-substituted piperazines with 2-chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide. tandfonline.com This reaction introduces an acetamide (B32628) linker to the piperazine ring, which can be further functionalized. Similarly, the synthesis of inhibitors of Mycobacterium tuberculosis IMPDH involved the acylation of a piperazine nitrogen with cyclohexanecarbonyl chloride. nih.gov

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated to introduce different lipophilic or aromatic groups. N-alkylation can be performed using alkyl halides. N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the introduction of various aryl or heteroaryl substituents. These modifications significantly influence the pharmacological and pharmacokinetic properties of the resulting molecules. encyclopedia.pubnih.gov For example, a series of chalcone-piperazine derivatives were synthesized by altering the amine part with N-phenylpiperazine and N-benzylpiperazine, among others. tandfonline.com

N-Sulfonylation: Sulfonylation of the piperazine nitrogen is another key modification strategy, often employed to introduce sulfonyl groups that can act as hydrogen bond acceptors or mimic other functional groups. This is typically accomplished by reacting the piperazine with a sulfonyl chloride in the presence of a base. nih.gov For example, imidazo[2,1-b]thiazole (B1210989) based sulfonyl piperazines were synthesized by reacting the piperazine intermediate with various arylsulfonyl chlorides, such as (4-methoxyphenyl)sulfonyl chloride and (4-chlorophenyl)sulfonyl chloride. nih.gov

The table below summarizes common post-synthetic modifications of the piperazine moiety in thiazolylpiperazine derivatives.

| Reaction Type | Reagent Class | Conditions | Resulting Functional Group | Reference |

| N-Acylation | Acid Chlorides, Carboxylic Acids + Coupling Agents | Base (e.g., Triethylamine), Room or elevated temperature | Amide, Ketone | tandfonline.comnih.gov |

| N-Alkylation | Alkyl Halides (e.g., Benzyl (B1604629) bromide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary Amine | cymitquimica.comtandfonline.com |

| N-Arylation | Aryl Halides | Palladium catalyst, Base (Buchwald-Hartwig) | N-Aryl Piperazine | nih.gov |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., Arylsulfonyl chlorides) | Base (e.g., Pyridine), Solvent (e.g., DCM) | Sulfonamide | nih.gov |

Modifications of the Thiazole Ring

While the piperazine nitrogen is the most common site for derivatization, the thiazole ring can also undergo functional group interconversions, although this is less frequently performed post-synthetically. Most synthetic strategies build a pre-functionalized thiazole ring and then couple it with piperazine. nih.govmdpi.comnih.gov However, the inherent reactivity of the thiazole ring allows for certain modifications.

The thiazole ring is an electron-rich heterocycle, but less reactive than furan (B31954) or thiophene (B33073) in electrophilic substitution reactions. The C2 position is the most susceptible to deprotonation and subsequent reaction with electrophiles. Halogenation, nitration, and formylation are possible, though they may require forcing conditions and can be complicated by the presence of the basic piperazine ring, which may require protection.

In one synthetic approach, a key intermediate, N-[4-(2-bromoacetyl)phenyl]acetamide, is reacted with thioacetamide (B46855) to form the thiazole ring, specifically N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide. tandfonline.comtandfonline.com This demonstrates the construction of the thiazole ring rather than a post-synthetic modification of an existing thiazolylpiperazine. Subsequent steps then involve modifications to the piperazine moiety, highlighting the more common synthetic route. tandfonline.comtandfonline.com

The table below outlines potential modifications to the thiazole ring, based on its general chemical reactivity.

| Reaction Type | Reagent/Conditions | Position of Substitution | Resulting Functional Group | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | Bromo-thiazole | mdpi.com |

| Metalation | Organolithium reagents (e.g., n-BuLi) | C2 | Lithiated thiazole (intermediate) | nih.gov |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | C5 | Thiazole-5-carboxaldehyde | nih.gov |

Preclinical Pharmacological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of 1-(5-thiazolyl)piperazine have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity and Targeted Pathways

A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, which incorporate a piperazine (B1678402) ring, have been synthesized and evaluated for their antibacterial properties. Several of these compounds exhibited significant activity against Gram-positive bacteria. For instance, a ciprofloxacin derivative featuring a 2-chlorobenzylthio moiety demonstrated high potency against Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.06 microg/mL. The structure-activity relationship studies indicated that the position of the chlorine atom on the benzyl (B1604629) group significantly influences the antibacterial activity.

Similarly, newly synthesized N,N'-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties have shown considerable antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. Molecular docking studies suggest that these compounds may act as inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis.

Another study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed potent antibacterial activity. One compound, in particular, was found to be the most potent, with Listeria monocytogenes being the most sensitive bacterium. Notably, some of these compounds were more effective than ampicillin against methicillin-resistant S. aureus (MRSA), and also showed better activity than the reference drug against P. aeruginosa and E. coli. Molecular docking studies pointed towards the inhibition of E. coli MurB enzyme as a potential mechanism of action.

Table 1: Antibacterial Activity of Selected Thiazolylpiperazine Derivatives

| Derivative | Bacterial Strain | Activity (MIC) | Potential Targeted Pathway |

|---|---|---|---|

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin derivative | Staphylococcus aureus, Staphylococcus epidermidis | 0.06 µg/mL | Not specified |

| N,N′-disubstituted piperazines with N,N′-bis(1,3,4-thiadiazole) | Escherichia coli | Significant activity | Enoyl-ACP reductase inhibition |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3k) | Listeria monocytogenes | Most potent in series | E. coli MurB inhibition (predicted) |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3d) | Pseudomonas aeruginosa (resistant) | More potent than ampicillin | E. coli MurB inhibition (predicted) |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3g) | Escherichia coli (resistant) | More potent than ampicillin | E. coli MurB inhibition (predicted) |

Antifungal Activity Spectrum

The antifungal potential of thiazolylpiperazine derivatives has also been investigated. A series of novel triazole compounds containing a piperazine moiety were designed and synthesized, showing activity against eight human pathogenic fungi. The proposed mechanism of action for these triazole derivatives is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Furthermore, N,N′-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties, while showing strong antibacterial effects, exhibited weak to moderate antifungal activity against Candida albicans and Aspergillus flavus. In another study, synthesized piperazine derivatives were tested against a panel of fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the compounds demonstrating significant antifungal properties.

The evaluation of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides also revealed notable antifungal activity, with one compound showing the best activity. Trichoderma viride was the most sensitive fungus, while Aspergillus fumigatus was the most resistant. Docking studies suggested that the antifungal mechanism could involve the inhibition of Candida albicans CYP51 and dihydrofolate reductase.

Antiparasitic Effects and Receptor Modulation (e.g., GABAergic System)

Research into the antiparasitic properties of thiazole (B1198619) and piperazine-containing compounds has shown promising results. While direct evidence for the modulation of the GABAergic system by 1-(5-thiazolyl)piperazine derivatives in the context of antiparasitic effects is not prominent in the reviewed literature, the broader class of piperazine derivatives has been investigated for neuropharmacological activities that involve GABAergic pathways. One study on a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), demonstrated that its anxiolytic-like activity is mediated by the benzodiazepine site of the GABAA receptor, indicating an interaction with the GABAergic system. This suggests that the thiazolylpiperazine scaffold could potentially be modified to target parasitic GABA receptors, which are established targets for some anthelmintic drugs. However, further specific investigations are required to confirm this hypothesis for antiparasitic applications.

Antiplasmodial Investigations

Several studies have highlighted the potential of piperazine-tethered thiazole compounds as antiplasmodial agents. A library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was synthesized and screened for activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. One hit compound demonstrated an antiplasmodial EC50 of 102 nM with a selectivity of over 140.

Another high-throughput screening program identified two piperazine sulfonamides with activity against Plasmodium falciparum. Structure-activity relationship studies on these compounds revealed that while the furan (B31954) and nitrophenyl groups could be modified with some impact on activity, the thiourea group was crucial for the antiplasmodial effect.

Neuropharmacological Modulations

The thiazolylpiperazine scaffold has been a key component in the design of novel neuropharmacological agents, particularly as inhibitors of monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A Isoform Selectivity)

Numerous studies have focused on the synthesis and evaluation of thiazolyl-hydrazone derivatives containing a piperazine ring as inhibitors of monoamine oxidase (MAO) A and B, which are important targets in the treatment of depression and neurodegenerative diseases.

Novel thiazolyl-hydrazone derivatives incorporating a piperazine ring have been shown to be selective inhibitors of the MAO-A isoform. In one study, a series of such derivatives were synthesized, and a compound with a 2,4-dimethyl substituent was identified as the most effective agent against the MAO-A enzyme, with an IC50 value of 0.080 ± 0.003 µM.

Another series of novel thiazolylhydrazine-piperazine derivatives also demonstrated selectivity for MAO-A inhibition. The most potent compound in this series exhibited an IC50 value of 0.057 ± 0.002 µM, which was more potent than the reference inhibitors moclobemide and clorgiline. Enzyme kinetic studies revealed that the inhibition was reversible and competitive. Molecular docking studies have been employed to understand the interaction between these inhibitors and the active site of human MAO-A.

Table 2: MAO-A Inhibitory Activity of Selected Thiazolyl-Hydrazone-Piperazine Derivatives

| Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Inhibition Type |

|---|---|---|---|---|

| Thiazolyl-hydrazone with 2,4-dimethyl substituent (3i) | 0.080 ± 0.003 | Not specified | MAO-A selective | Not specified |

| Thiazolylhydrazine-piperazine derivative (3e) | 0.057 ± 0.002 | > 100 | Highly MAO-A selective | Reversible, Competitive |

| Thiazolylhydrazine-piperazine derivative (3d) | 0.117 ± 0.004 | > 100 | Highly MAO-A selective | Not specified |

| Thiazolylhydrazine-piperazine derivative (3c) | 0.188 ± 0.008 | > 100 | Highly MAO-A selective | Not specified |

Adenosine (B11128) Receptor Antagonism (e.g., A2A Receptor Inverse Agonism)

Derivatives of 1-(5-Thiazolyl)piperazine have been explored for their activity at adenosine receptors, particularly as antagonists or inverse agonists of the A2A receptor subtype. The therapeutic potential of A2A adenosine receptor (AR) antagonists is considered a promising avenue for treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases. researchgate.netnih.gov

Research into a series of piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives, which incorporate the 1-(5-Thiazolyl)piperazine core structure, has identified potent and selective human A2A AR inverse agonists. researchgate.netnih.gov In one study, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine demonstrated a high binding affinity for the A2A receptor with a Ki value of 8.62 nM and potent inverse agonist activity with an IC50 of 7.42 nM. researchgate.netnih.govresearchgate.net The incorporation of various piperazine derivatives into the nih.govnih.govmdpi.comtriazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazine core, a known adenosine A2a receptor antagonist scaffold, has also yielded compounds with high binding affinity and selectivity over the A1 receptor subtype, in some cases exceeding 400-fold. nih.gov

Dopamine Receptor Agonism (e.g., D2/D3 Receptor Targeting)

The interaction of 1-(5-Thiazolyl)piperazine derivatives with dopamine receptors, specifically the D2 and D3 subtypes, has been a subject of investigation. While the core piperazine structure is present in numerous CNS-active drugs, including those targeting dopamine receptors, the specific activity of thiazolylpiperazine derivatives appears more nuanced than simple agonism.

Studies on 4-thiazolylphenylbenzamide N-phenylpiperazine analogs have shown a high binding affinity for the D3 dopamine receptor, with Ki values ranging from 2.5 to 31 nM. mdpi.com These compounds also exhibited significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from 73 to 1390-fold. mdpi.com However, these compounds are generally characterized as D3 receptor selective ligands or antagonists rather than agonists. For instance, one of the evaluated compounds with high D3 affinity (Ki = 1.4 ± 0.21 nM) and over 400-fold selectivity versus the D2 receptor was found to have low affinity for the 5-HT1A receptor. mdpi.com

While partial agonist activity at the D2 receptor is a key feature of some third-generation antipsychotics that share a phenyl-piperazine moiety, the research available on thiazolylpiperazine derivatives does not strongly support a primary agonist role at D2/D3 receptors. nih.govresearchgate.net Instead, the evidence points towards these compounds acting as high-affinity ligands, with some demonstrating antagonist properties, which could be valuable for different therapeutic applications.

Serotonergic Receptor Modulation (e.g., 5-HT1A, 5-HT2A Receptor Interactions)

The arylpiperazine moiety is a well-established pharmacophore for targeting serotonin (B10506) receptors, and derivatives incorporating a thiazole ring are no exception. Research has indicated that these compounds can interact with both 5-HT1A and 5-HT2A receptors, which are important targets for antidepressants and antipsychotics.

The analgesic effects of some thiazole-piperazine derivatives have been suggested to involve, in part, the participation of 5-HT1A and 5-HT2A serotonergic receptors. nih.govresearchgate.net More direct investigations into arylpiperazine derivatives have shown high affinity for these receptors. For example, a series of new arylpiperazinylalkylthiothienopyrimidine derivatives demonstrated affinities in the nanomolar range for the 5-HT1A receptor, with one compound showing a Ki of 0.26 nM. nih.gov Similarly, studies on arylpiperazine derivatives of coumarin have identified compounds with excellent affinity for 5-HT1A receptors, with Ki values as low as 0.57 nM, and also significant affinity for 5-HT2A receptors. nih.govsemanticscholar.orgsemanticscholar.org

Docking studies have been employed to understand the structural basis for the high affinity of these compounds at 5-HT1A and 5-HT2A receptors, revealing key interactions with amino acid residues within the receptor binding sites. nih.gov The modulation of these receptors by 1-(5-Thiazolyl)piperazine derivatives underscores their potential for development as CNS-active agents.

Acetylcholinesterase Inhibition

A significant area of preclinical investigation for 1-(5-Thiazolyl)piperazine derivatives has been their potential as acetylcholinesterase (AChE) inhibitors. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com

Several studies have synthesized and evaluated series of thiazole-piperazine derivatives for their anticholinesterase activity. In one study, new thiazolylhydrazone derivatives were designed, and several compounds exhibited potent AChE inhibitory activity. mdpi.com Notably, compound 2i from this series was identified as the most active agent with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the standard drug donepezil (IC50 = 0.021 ± 0.001 µM). mdpi.com These compounds generally showed weak inhibitory effects on butyrylcholinesterase (BChE). mdpi.com

Another study focusing on thiazolidine-2,4-dione derivatives also highlighted a compound, 6l , with potent AChE inhibitory activity (IC₅₀ = 0.079 ± 0.16 µM), again comparable to donepezil (IC₅₀ = 0.056 ± 0.22 µM). researchgate.net Molecular modeling studies have supported these findings, indicating that these compounds can bind effectively to the active site of the AChE enzyme. researchgate.net

| Compound | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) |

|---|---|---|---|

| 2a | 0.063 ± 0.003 | Donepezil | 0.021 ± 0.001 |

| 2b | 0.056 ± 0.002 | Donepezil | 0.021 ± 0.001 |

| 2e | 0.040 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 2g | 0.031 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 2i | 0.028 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 6l | 0.079 ± 0.16 | Donepezil | 0.056 ± 0.22 |

| 4b | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |

Sigma Receptor Ligand Binding and Functional Modulations (e.g., S1R Agonism)

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein involved in cellular stress responses and has been identified as a target for various CNS disorders. While the piperazine scaffold is common in sigma receptor ligands, specific data on 1-(5-Thiazolyl)piperazine derivatives as S1R agonists is emerging.

Activation of the S1R is known to modulate microglial function and can have anti-inflammatory effects. researchgate.net Studies with specific S1R agonists, such as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (SA4503), have shown effects on microglia/macrophages in the context of experimental stroke, although direct effects on pro-inflammatory cytokines were not observed in that particular study. researchgate.net Other research has focused on designing novel arylpiperazines that target both 5-HT1A and sigma-1 receptors, with some compounds showing high affinity for both (Ki = 0.44 nM for 5-HT1A and 0.27 nM for sigma-1). researchgate.net

Functional assays, such as neurite outgrowth in PC12 cells, are used to distinguish between S1R agonists and antagonists. mdpi.com S1R agonists typically enhance nerve growth factor (NGF)-induced neuronal differentiation. mdpi.com While the broad class of piperazine derivatives has been explored for S1R activity, further research is needed to specifically characterize the agonist profile of 1-(5-Thiazolyl)piperazine derivatives at the S1R.

Antinociceptive and Anti-inflammatory Properties

Modulation of Opioidergic Systems

A compelling area of preclinical research for 1-(5-Thiazolyl)piperazine derivatives is in the field of pain management, specifically through the modulation of the endogenous opioid system.

Studies have demonstrated that novel compounds containing both a thiazole and a piperazine moiety possess significant centrally and peripherally mediated antinociceptive activities. nih.govnih.govresearchgate.net In vivo experiments using tail-clip and hot-plate tests in animals have shown that these compounds can significantly prolong reaction times to noxious stimuli. nih.gov Furthermore, they have been shown to reduce the number of writhing behaviors in acetic acid-induced models of visceral pain, indicating peripheral antinociceptive action. nih.gov

Crucially, the mechanism of action for these antinociceptive effects has been linked to the opioidergic system. nih.govnih.gov Pre-treatment of animals with naloxone, a non-selective opioid receptor antagonist, was found to abolish the antinociceptive effects of the active thiazole-piperazine compounds. nih.govnih.gov This finding strongly indicates that the analgesic activity of these derivatives is mediated through the activation of opioid receptors. nih.gov Molecular docking studies have further supported these pharmacological findings by demonstrating significant interactions between the active compounds and both µ- and δ-opioid receptor proteins. nih.gov

Involvement of Cyclooxygenase (COX) Isoenzymes

The pharmacological profile of compounds containing thiazole and piperazine moieties has been associated with anti-inflammatory effects, for which several mechanisms have been proposed. One of the key mechanisms underlying the anti-inflammatory action of many therapeutic agents is the inhibition of cyclooxygenase (COX) isoenzymes. The two main isoforms, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, whereas COX-2 is an inducible enzyme, often upregulated at sites of inflammation and in various pathological conditions, including cancer.

While direct enzymatic assays on 1-(5-Thiazolyl)piperazine are not extensively detailed in the current body of research, the broader class of thiazole-piperazine derivatives has been investigated for analgesic and anti-inflammatory properties. Within these investigations, the inhibition of COX isoenzymes has been suggested as a potential contributing mechanism to their observed biological activities. The modulation of COX-2, in particular, is a significant target in the development of anti-inflammatory and anti-neoplastic drugs.

Effects on Glutamatergic System

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in various neurological and psychiatric disorders. Research into compounds featuring both thiazole and piperazine rings has pointed towards the modulation of the glutamatergic system as a potential mechanism of action for their central nervous system effects. This modulation can occur through interactions with both ionotropic receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and metabotropic glutamate (mGlu) receptors.

Specifically, N-aryl piperazine derivatives have been characterized as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). These PAMs can enhance the receptor's response to the endogenous ligand glutamate, thereby facilitating transmission through central glutamatergic circuits. Given that 1-(5-Thiazolyl)piperazine shares the core piperazine structure, it is plausible that it could interact with components of the glutamatergic system. However, specific studies detailing the direct effects of 1-(5-Thiazolyl)piperazine on glutamate receptors and signaling pathways are required for confirmation.

Cytokine Signaling Pathway Modulation

Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. The inhibition of pro-inflammatory cytokine signaling, such as that involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), has been identified as a possible mechanism for the pharmacological effects of some thiazole-piperazine derivatives. The modulation of cytokine pathways is a key therapeutic strategy for a range of inflammatory diseases and cancer.

Cytokine secretion is mediated by several complex signaling pathways, including those activated by pattern recognition receptors which trigger downstream activation of NF-ĸB, mitogen-activated protein kinase (MAPK), and JAK/STAT pathways. While direct evidence for 1-(5-Thiazolyl)piperazine is limited, there is an indirect link through potential enzyme targets. For instance, the inhibition of inosine monophosphate dehydrogenase 2 (IMPDH2), an enzyme target discussed in section 3.5, has been shown to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells. This suggests a potential indirect route by which piperazine-containing compounds could exert immunomodulatory effects.

Antiproliferative and Anticancer Investigations (in vitro cellular models)

Derivatives of 1-(5-Thiazolyl)piperazine have demonstrated significant potential as anticancer agents in preclinical, in vitro studies. These investigations have focused on elucidating their ability to halt the proliferation of cancer cells and to induce programmed cell death, or apoptosis.

Induction of Apoptotic Cell Death Pathways (e.g., Caspase-Dependent Apoptosis)

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis. Research has shown that novel piperazine derivatives can potently trigger this process through caspase-dependent pathways. Caspases are a family of protease enzymes that, once activated, execute the controlled demolition of the cell.

One potent piperazine-containing compound, identified as C505, was found to effectively induce caspase-dependent apoptosis in cancer cells. Similarly, a study on novel piperazine-based bis(thiazole) hybrids identified a lead compound, 9i, with significant apoptotic activity in HCT-116 colon cancer cells.

Key findings on the pro-apoptotic mechanisms include:

Annexin V/PI Staining: Flow cytometry analysis showed that compound 9i significantly increased the apoptotic cell population. After 48 hours of treatment, the total apoptosis in HCT-116 cells was 16.85% (including 16.31% late apoptosis and 0.54% early apoptosis), a substantial increase compared to the 4.05% total apoptosis in untreated control cells.

Upregulation of Pro-Apoptotic Genes: Compound 9i was found to upregulate the expression of key apoptosis-mediating genes. Quantitative RT-PCR analysis revealed a significant fold increase in the expression levels of several caspases in treated HCT-116 cells compared to controls.

| Apoptosis-Related Gene | Fold Change (Compound 9i vs. Control) |

| Caspase-3 | 9.87 |

| Caspase-8 | 7.6 |

| Caspase-9 | 11.6 |

| PUMA | 8.5 |

This table presents data on the upregulation of apoptosis-mediated genes in HCT-116 cells following treatment with a piperazine-based bis(thiazole) derivative, compound 9i.

Inhibition of Specific Cancer Cell Line Proliferation

Thiazolyl-piperazine derivatives have exhibited potent growth-inhibitory effects across a diverse range of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50), with lower values indicating higher potency.

A piperazine derivative, C505, was shown to be highly effective, with GI50 values in the nanomolar range against multiple cell lines. Another series of piperazine-based bis(thiazole) hybrids also showed marked inhibition of cellular proliferation, with compound 9i being the most potent against the tested lines. The antiproliferative activity of these and other related compounds is not limited to a single type of cancer, with studies showing efficacy against leukemia, colon, liver, breast, and lung cancer cell lines, among others.

Enzyme Inhibition Beyond Microbial Targets (e.g., IMPDH Inhibition)

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is critical for rapidly proliferating cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis. Consequently, IMPDH has emerged as a significant target for the development of anticancer and immunosuppressive agents. There are two human isoforms, IMPDH1 and IMPDH2, with IMPDH2 being preferentially upregulated in neoplastic tissues and proliferating lymphocytes, making it an attractive therapeutic target.

While research on 1-(5-Thiazolyl)piperazine as a direct inhibitor of human IMPDH is still emerging, strong evidence from closely related analogues suggests this is a promising area of investigation. A study exploring the structure-activity relationship of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues demonstrated that this chemical scaffold is effective at inhibiting IMPDH. Although the primary target in that study was the microbial enzyme from Mycobacterium tuberculosis, it established the principle that the piperazine ring is a key feature for activity against this enzyme class. The potential for selective inhibition of human IMPDH2 over IMPDH1 provides a pathway for developing therapies with fewer side effects.

Structure Activity Relationships Sar and Pharmacophore Elucidation

Impact of Piperazine (B1678402) Ring Substitution on Biological Activity

The piperazine ring is a versatile component of the 1-(5-thiazolyl)piperazine scaffold, and its substitution pattern is a critical determinant of biological activity. nih.gov The two nitrogen atoms within the six-membered ring offer opportunities for structural modification that can significantly alter a compound's affinity, selectivity, and pharmacokinetic properties. nih.gov

Research has consistently shown that the nature of the substituent at the N4 position of the piperazine ring profoundly influences the pharmacological outcome. For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, substitution on the piperazine ring was a key area of investigation. While an appended phenyl or benzyl (B1604629) group was well-tolerated, introducing a longer phenylethyl group led to a decrease in binding activity. nih.gov This suggests that the size and flexibility of the substituent are important factors.

Further studies on arylpiperazine derivatives have highlighted the importance of the substituent for specific therapeutic targets. For example, in the development of anticancer agents, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for activity against certain cancer cell lines. mdpi.com In another study focused on acetylcholinesterase (AChE) inhibitors, a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized. The results showed that compounds with specific substitutions, such as a benzyl group on the piperazine, exhibited the highest inhibitory activity. mdpi.com

The electronic properties of the substituent also play a crucial role. In a series of thiazole-piperazine derivatives designed for antinociceptive activity, a methylsulphonyl group was attached to the piperazine nitrogen. nih.gov This electron-withdrawing group is a key feature of the designed molecules. In contrast, other studies have shown that introducing groups like N-ethoxycarbonyl on the piperazine can enhance antiproliferative effects against certain cancer cells. ontosight.ai

The following table summarizes the impact of various piperazine ring substitutions on biological activity from different studies.

| Base Scaffold | Piperazine N4-Substituent | Observed Biological Activity/Impact |

| Thiazolo[5,4-d]pyrimidine | Phenyl | Tolerated, maintained binding activity. nih.gov |

| Thiazolo[5,4-d]pyrimidine | Benzyl | Tolerated, maintained binding activity. nih.gov |

| Thiazolo[5,4-d]pyrimidine | Phenylethyl | Decreased binding activity. nih.gov |

| Arylpiperazine | Pyrimidinyl | Beneficial for anti-cancer activity. mdpi.com |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | Benzyl | High acetylcholinesterase inhibition. mdpi.com |

| Artemisinin Derivative | N-ethoxycarbonyl-piperazine | Enhanced antiproliferative effect. ontosight.ai |

Influence of Thiazole (B1198619) Moiety Modifications on Target Affinity and Selectivity

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, and it is a well-established pharmacophore in numerous biologically active compounds. nih.govnih.gov Modifications to this moiety in 1-(5-thiazolyl)piperazine derivatives can significantly affect their interaction with biological targets, thereby influencing affinity and selectivity.

The substitution pattern on the thiazole ring itself is a key determinant of activity. For example, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the m,p-dimethyl substitution in the phenyl ring attached to the thiazole, along with a methyl group on the thiazole ring, was found to be essential for cytotoxic activity. jasco-global.com This highlights the importance of specific substitution patterns for achieving the desired pharmacological effect.

The nature of the substituents on the thiazole ring can also dictate the type of biological activity. In the development of antitubercular agents, 2,4,5-trisubstituted thiazoles showed significant inhibitory effects against M. tuberculosis. nih.gov In another example, phenylthiazole-incorporated quinoline (B57606) derivatives were developed as anticancer agents, with the activity being attributed to the presence of the phenyl ring attached to the thiazole. jasco-global.com

Furthermore, the electronic nature of substituents on a phenyl ring attached to the thiazole can be critical. One study on thiazole-pyridine hybrids found that an electron-withdrawing chlorine atom on the pyridine (B92270) ring, which is structurally related to a substituted phenyl ring, resulted in better anti-breast cancer efficacy. jasco-global.com This suggests that modulating the electronic properties of the thiazole moiety can fine-tune the biological activity.

The table below illustrates how modifications to the thiazole moiety or its substituents can influence biological outcomes.

| Derivative Class | Thiazole Moiety Modification | Observed Biological Activity/Impact |

| Thioacetamides | m,p-dimethyl substitution on phenyl at C4, methyl at C5 | Essential for cytotoxic activity. jasco-global.com |

| Quinolines | Phenyl group attached to thiazole | Contributed to anticancer activity. jasco-global.com |

| Pyridine Hybrids | Electron-withdrawing group on pyridine attached to thiazole | Enhanced anti-breast cancer efficacy. jasco-global.com |

| Hydrazones | 2,4-dimethyl substituent on phenyl at C4 | Most effective against MAO-A enzyme. acs.org |

Role of Linker Length and Chemical Nature between Heterocycles

In many derivatives of 1-(5-thiazolyl)piperazine, a linker group is introduced between the thiazole and piperazine-containing moieties. The length, rigidity, and chemical nature of this linker are critical parameters that can significantly modulate the compound's biological activity. nih.gov

The presence and nature of a linker can alter the spatial orientation of the two heterocyclic rings, which in turn affects how the molecule fits into a receptor's binding site. For instance, in a study of adenosine (B11128) A2A receptor inverse agonists, derivatives with a piperazine ring directly attached to a thiazolo[5,4-d]pyrimidine core were compared to those where an ethylamino chain served as a linker. nih.govamericanpharmaceuticalreview.com The compound exhibiting the highest binding affinity and potency was one that included this ethylamino linker, specifically 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine. nih.gov

In another class of compounds designed as acetylcholinesterase inhibitors, an acetamide (B32628) linker was used to connect a 4-(2-methylthiazol-4-yl)phenyl moiety to a substituted piperazine ring. mdpi.com The specific structure of this linker, providing a certain distance and conformational flexibility, was integral to the high inhibitory activity observed in the most potent derivatives.

Conversely, increasing the distance between key functional groups can be detrimental to activity. In a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which share structural similarities with thiazolylpiperazines, increasing the linker length between the sulfonamide and carboxamide groups resulted in a complete loss of whole-cell activity and a significant reduction in enzyme activity. nih.gov This indicates that an optimal distance and orientation between the heterocyclic systems are required for biological function.

The following table provides examples of different linkers and their impact on the activity of thiazolylpiperazine-related compounds.

| Core Scaffolds | Linker Type | Impact on Biological Activity |

| Thiazolo[5,4-d]pyrimidine and Phenylpiperazine | Ethylamino chain | Resulted in the highest A2A receptor binding affinity. nih.gov |

| Thiazolylphenyl and Substituted Piperazine | Acetamide | Integral to high acetylcholinesterase inhibition. mdpi.com |

| Isoquinolinesulfonyl and Piperazine | Increased alkyl chain length | Loss of whole-cell and enzyme activity. nih.gov |

| Phenylpiperazine and Thiazole | Benzylidene-hydrazinylidene | Contributed to antinociceptive activity. nih.govmdpi.com |

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. For chiral derivatives of 1-(5-thiazolyl)piperazine, the different enantiomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like receptors and enzymes.

While specific studies on the stereoisomers of 1-(5-thiazolyl)piperazine itself are not widely reported, research on structurally related piperazine derivatives provides significant insights. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with analgesic activity, a clear enantioselectivity was observed. nih.gov The S-(+) enantiomers consistently showed stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov In some cases, the R-(-) enantiomers displayed narcotic antagonist activity, a completely different pharmacological profile from their S-(+) counterparts. nih.gov This demonstrates that the spatial orientation of substituents around a chiral center can drastically alter the biological response.

The piperazine ring itself typically adopts a chair conformation, which provides an optimal spatial arrangement for receptor binding. nih.gov The introduction of substituents can lead to different diastereomers, each with a unique three-dimensional shape that can influence binding affinity and efficacy.

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry, as it can lead to improved therapeutic outcomes and reduced side effects. americanpharmaceuticalreview.com Chiral separation techniques are therefore crucial for isolating and evaluating the individual enantiomers of chiral piperazine derivatives. Although the core 1-(5-thiazolyl)piperazine is achiral, many of its therapeutically interesting derivatives, created through substitution on the piperazine or thiazole rings or by introducing chiral linkers, are chiral. For these molecules, evaluating the activity of each stereoisomer is a critical step in SAR studies.

The table below summarizes findings on the stereochemical effects in related piperazine compounds.

| Compound Class | Enantiomer/Stereoisomer | Observed Activity Difference |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | S-(+) enantiomers | Stronger analgesic (agonist) activity. nih.gov |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | R-(-) enantiomers | Weaker or no analgesic activity; some showed narcotic antagonist activity. nih.gov |

Identification of Key Structural Features for Desired Pharmacological Profiles

The elucidation of a pharmacophore model is a crucial step in understanding the SAR of a class of compounds. A pharmacophore represents the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity. For derivatives of 1-(5-thiazolyl)piperazine, pharmacophore models are typically derived from structurally similar arylpiperazine compounds that have been extensively studied.

A common pharmacophore model for arylpiperazine derivatives, particularly those targeting serotonin (B10506) receptors, consists of several key features:

A basic nitrogen atom: The piperazine ring contains a nitrogen atom that is typically protonated at physiological pH. This basic center is often involved in a crucial ionic interaction with an acidic residue (like aspartate) in the receptor binding pocket.

A hydrophobic/aromatic region: The thiazole ring and any associated aryl groups (like a phenyl ring attached to the thiazole) serve as a hydrophobic or aromatic region that interacts with a corresponding hydrophobic pocket in the target protein.

A second hydrophobic/aromatic site: The substituent on the other side of the piperazine ring (often an aryl group) occupies another hydrophobic domain. mdpi.com

Specific distances between features: The distances between the basic nitrogen and the hydrophobic regions are critical for proper alignment and binding within the receptor. Glennon's model for sigma-1 receptor ligands, for example, proposes that a smaller hydrophobic group is located 2.5–3.9 Å away from the basic nitrogen, while a larger group is 6–10 Å away.

In some models, additional features like hydrogen bond acceptors or donors are identified as important for enhancing affinity and selectivity. For example, a pharmacophore model for a series of piperazine-based phthalimide (B116566) derivatives included a hydrogen acceptor/donor unit as a key feature for bioactivity. Similarly, models for 5-HT7 receptor ligands often include hydrogen bond acceptor features, which can be satisfied by the oxygens of a sulfonamide group in some derivatives.

By synthesizing and testing various analogues, researchers can map these key features and refine the pharmacophore model for a specific biological target. This knowledge allows for the rational design of new, more potent, and selective molecules based on the 1-(5-thiazolyl)piperazine scaffold.

| Pharmacophore Feature | Description | Role in Binding/Activity |

| Basic Nitrogen | A protonatable nitrogen atom, typically within the piperazine ring. | Forms key ionic interactions with the biological target. |

| Hydrophobic/Aromatic Site 1 | The thiazole ring and adjacent aromatic substituents. | Occupies a primary hydrophobic pocket in the receptor. |

| Hydrophobic/Aromatic Site 2 | The substituent on the N4-position of the piperazine ring. | Binds to a secondary hydrophobic domain. mdpi.com |

| Hydrogen Bond Acceptor/Donor | Atoms like oxygen or nitrogen in linkers or substituents. | Forms specific hydrogen bonds to enhance affinity and selectivity. |

Computational and in Silico Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives containing the thiazolyl-piperazine moiety, docking studies have been crucial in elucidating their mechanism of action by identifying key interactions with biological targets.

For instance, novel thiazole-clubbed piperazine (B1678402) derivatives have been designed and investigated as potential agents for Alzheimer's disease. nih.gov Molecular docking studies of these compounds revealed significant binding interactions with key amino acids in both the catalytic active site and the peripheral anionic site of human acetylcholinesterase (hAChE), which helps to explain their observed inhibitory potency. nih.gov

In the context of anticancer research, new series of 2,4-disubstituted thiazole (B1198619) derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.govresearchgate.net Molecular docking was employed to understand the binding interactions between these compounds and the active site of tubulin. nih.govresearchgate.net Similarly, docking studies were performed on thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase, with several compounds showing promising binding affinities. nih.gov

Furthermore, thiazolylhydrazine-piperazine derivatives have been explored as selective monoamine oxidase-A (MAO-A) inhibitors. mdpi.comnih.gov Molecular modeling studies helped to understand the interaction modes between the most potent compound and the MAO-A enzyme, revealing significant binding properties. mdpi.comnih.gov In another study, docking was used to investigate the binding of novel heterocycles linked to thiazole conjugates with the Rho6 protein, a target in hepatic cancer. semanticscholar.org The results showed good docking scores and acceptable binding interactions. semanticscholar.org

| Target Protein | Derivative Series | Key Findings from Docking Studies |

| Human Acetylcholinesterase (hAChE) | Thiazole-clubbed piperazine derivatives | Good binding interactions with key amino acids of both catalytic active site and peripheral anionic site. nih.gov |

| Tubulin | 2,4-disubstituted thiazole derivatives | Investigation of possible binding interactions with the tubulin active site. nih.govresearchgate.net |

| EGFR Kinase | Thiazolyl-pyrazole derivatives | Five compounds showed promising binding affinities against the active site. nih.gov |

| Monoamine Oxidase-A (MAO-A) | Thiazolylhydrazine-piperazine derivatives | The most effective compound showed significant and important binding properties. mdpi.comnih.gov |

| Rho6 Protein | Heterocycles linked thiazole conjugates | Compounds showed good docking scores with acceptable binding interactions. semanticscholar.org |

| DNA-Topo II complex | Phenylpiperazine derivatives of 1,2-benzothiazine | A lead compound demonstrated the ability to bind to both the DNA-Topo II complex and the minor groove of DNA. semanticscholar.org |

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of these interactions over time. MD simulations are employed to assess the conformational changes and stability of the ligand-protein complex.

In a study involving novel 1-(4-chlorobenzhydryl) piperazine derivatives, MD simulations were performed to complement molecular docking analyses. researchgate.net These simulations help to confirm the stability of the docked poses of the most potent compounds within the active sites of their respective cancer-related protein targets, such as phosphoinositide 3-kinase (PI3Kδ) and receptor tyrosine phosphatase (PTPRC/CD45). researchgate.net

Another study on a thiazole derivative that was highly active against cancer cell lines utilized MD simulations with the Bcl-2 protein. The results indicated that the compound's interaction with the protein was primarily through hydrophobic contacts, with only a few hydrogen bonding interactions, providing a deeper understanding of the binding mode's nature and stability. mdpi.com

| Compound Class | Target Protein | Key Findings from MD Simulations |

| 1-(4-chlorobenzhydryl) piperazine derivatives | PI3Kδ, PTPRC/CD45 | Performed to analyze the stability of the docked ligand-protein complexes. researchgate.net |

| Thiazole derivatives | Bcl-2 | Revealed that the compound interacted mainly through hydrophobic contacts with few H-bonding interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features required for activity.

A 2D-QSAR study was conducted on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, a target for anti-inflammatory drugs. The generated model showed a good correlation coefficient (R² = 0.626) and predictive ability (R²_test = 0.621), providing a statistically significant tool for discovering new 5-LOX inhibitors. laccei.org

In another study, QSAR analysis was performed on a series of 36 compounds of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives with piperazinyl components to predict their antileishmanial activity. researchgate.net The study developed models using multiple linear regression (MLR), non-linear regression (RNLM), and artificial neural network (ANN), with the ANN model showing a high correlation coefficient (R = 0.967). researchgate.net These models serve as tools for designing new compounds with potentially enhanced activity. researchgate.net

Furthermore, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized various statistical methods to predict biological activity. The best models developed using MLR and ANN showed high predictive power, with the ANN model achieving an R² of 0.98.

| Compound Series | Target/Activity | QSAR Model Type | Statistical Performance |

| Thiazole derivatives | 5-Lipoxygenase (5-LOX) inhibitors | 2D-QSAR | R² = 0.626, R²_test = 0.621 laccei.org |

| (5-Nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives | Antileishmanial agents | MLR, RNLM, ANN | ANN model: R = 0.967 researchgate.net |

| Thiazole derivatives | PIN1 inhibitors | MLR, PLS, ANN | ANN model: R² = 0.98, R²_test = 0.98 |

| N-arylsulfonyl-N-2-pyridinyl-piperazines | Anti-diabetic agents | MLR, PLS, ANN | Models were developed and validated to prove reliability and precision. wu.ac.th |

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design approaches have been pivotal in the development of drugs incorporating the thiazolylpiperazine scaffold.

Ligand-based drug design is utilized when the three-dimensional structure of the target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the biological target of interest. nih.gov Pharmacophore modeling, a key tool in ligand-based design, identifies the essential structural features required for biological activity. For instance, the flexible core structure of piperazine makes it suitable for the design and synthesis of new bioactive compounds. researchgate.net The development of inhibitors for targets like 5-LOX has often relied on ligand-based rational approaches due to the initial absence of a crystal structure. researchgate.net

Structure-based drug design , conversely, leverages the known 3D structure of the target protein. researchgate.net This allows for the rational design of molecules that can fit into the target's binding site with high affinity and specificity. The molecular docking studies mentioned previously are a cornerstone of structure-based design. nih.govnih.govmdpi.com For example, the design of selective MAO-A inhibitors from thiazolylhydrazine-piperazine derivatives was guided by the structural differences between MAO-A and MAO-B isoenzymes, allowing for rationalized drug design. mdpi.comnih.gov This approach enables the strategic modification of the lead compound to improve its interaction with the target, as seen in the development of various anticancer agents where the piperazine moiety is modified to enhance activity. researchgate.net

Prediction of Pharmacokinetic Parameters

Computational methods are increasingly used to predict the pharmacokinetic properties of drug candidates at the early stages of discovery, helping to reduce attrition rates. These in silico models predict parameters such as clearance (CLp), volume of distribution (Vss), and bioavailability (F) from the chemical structure alone. ethz.ch

Various machine learning models, including Single-Task, Multitask, and transfer learning approaches, have been evaluated for their ability to predict key pharmacokinetic properties. ethz.ch Studies have shown that intravenous PK properties like plasma clearance and volume of distribution can be predicted with good precision. ethz.ch

For specific series of compounds, such as thiazolylhydrazine-piperazine derivatives, in silico methods have been used to predict ADME (Absorption, Distribution, Metabolism, Elimination) parameters for all synthesized compounds. mdpi.comnih.gov Computational tools like ADMETLab 2.0 can predict a wide range of properties, including plasma protein binding (PPB), volume of distribution (VD), and blood-brain barrier (BBB) penetration. frontiersin.orgnih.gov These predictions are crucial for prioritizing compounds for further experimental testing. For example, a low predicted PPB (e.g., <90%) and an optimal VD (e.g., 0.04–20 L/kg) are desirable characteristics for a drug candidate. frontiersin.orgnih.gov

| Prediction Method/Tool | Pharmacokinetic Parameter | Key Findings |

| Machine Learning (AutoGluon, GP, ChemProp) | Plasma clearance (CLp), Volume of distribution (Vss), Oral bioavailability (F) | IV PK properties (CLp, Vss) can be predicted with good precision. F predictions are more challenging. ethz.ch |

| In silico ADME prediction | General ADME properties | Performed for novel thiazolylhydrazine-piperazine derivatives to guide selection. mdpi.comnih.gov |

| ADMETLab 2.0 | Plasma Protein Binding (PPB), Volume of Distribution (VD), Blood-Brain Barrier (BBB) penetration | Provides predictions for key pharmacokinetic parameters based on molecular structure. Optimal ranges are used to assess drug-likeness. frontiersin.orgnih.gov |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(5-Thiazolyl)piperazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of thiazole-piperazine derivatives, the protons on the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region. The chemical shifts of these protons can be influenced by the substituent on the other nitrogen atom of the piperazine ring. For instance, in some thiazolylhydrazine-piperazine derivatives, the four protons of the piperazine ring adjacent to the thiazole (B1198619) moiety and the other four protons appear as distinct broad singlets or triplets. nih.gov The protons on the thiazole ring will exhibit characteristic shifts in the aromatic region of the spectrum. The specific coupling patterns and chemical shifts provide definitive evidence for the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the piperazine ring typically resonate in the range of 40-60 ppm. nih.gov The carbons of the thiazole ring will appear at lower field, in the aromatic region, with their exact chemical shifts dependent on the substitution pattern. For example, in a series of thiazolylhydrazine-piperazine derivatives, the carbon atoms of the piperazine ring were observed at chemical shifts around 42-52 ppm. nih.gov

Table 1: Representative NMR Data for Thiazole-Piperazine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.20 | br s | Piperazine protons |

| ¹H | ~3.53 | br s | Piperazine protons |

| ¹H | ~7.11 | s | Thiazole proton |

| ¹³C | ~42-52 | - | Piperazine carbons |

| ¹³C | ~101-150 | - | Thiazole carbons |

Note: Data are generalized from similar structures and may vary for 1-(5-Thiazolyl)piperazine itself. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a thiazole-piperazine derivative would be expected to show characteristic absorption bands. These include C-H stretching vibrations from both the aliphatic piperazine ring and the aromatic thiazole ring, typically observed around 2800-3000 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole ring would likely appear in the region of 1500-1650 cm⁻¹. mdpi.com Furthermore, C-N and C-S stretching vibrations would also be present, contributing to the fingerprint region of the spectrum. mdpi.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. nih.gov For thiazole-piperazine derivatives, the protonated molecule [M+H]⁺ is often observed. nih.govnih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures and for structural elucidation through fragmentation analysis. nih.gov

Chromatographic Separation Methods (e.g., TLC, LC)

Chromatographic techniques are essential for assessing the purity of 1-(5-Thiazolyl)piperazine and for isolating it from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and checking the purity of the product. The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Various stationary phases and mobile phase compositions can be employed to achieve optimal separation. For piperazine-containing compounds, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods have been developed. jocpr.comresearchgate.net The purity of the synthesized compound is often confirmed by HPLC, with the results typically showing a high percentage purity. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula. A close agreement between the found and calculated values serves as strong evidence for the purity and the proposed molecular formula of the compound. mdpi.com

Table 2: Summary of Analytical Methodologies

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon framework |

| IR | Functional groups |

| MS/HRMS | Molecular weight and formula |

| LC-MS/MS | Separation and structural information |

| TLC | Purity assessment and reaction monitoring |

| LC | Separation and quantification |

| Elemental Analysis | Elemental composition and purity |

Future Research Directions and Translational Perspectives

Design of Novel Thiazolyl-Piperazine Architectures

The future design of thiazolyl-piperazine derivatives will focus on creating novel molecular architectures with improved pharmacological profiles. A key strategy involves the systematic modification of the core scaffold to explore the structure-activity relationship (SAR). This includes derivatization at multiple positions on both the thiazole (B1198619) and piperazine (B1678402) rings, as well as modifications to the linker connecting them.

Researchers are designing and synthesizing libraries of these compounds to be screened for a wide array of biological activities. nih.gov For instance, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides represent a class of derivatives developed to explore anticancer properties. researchgate.net The design strategy often involves creating hybrid molecules that combine the thiazolyl-piperazine moiety with other pharmacologically active structures to achieve synergistic or novel effects. nih.govrsc.org

Key areas for future architectural design include:

Substitution on the Thiazole Ring: Introducing various substituents (e.g., aryl, alkyl, halo groups) at the C2, C4, and C5 positions of the thiazole ring can significantly influence target binding and selectivity. mdpi.com

Piperazine Ring Modification: Altering the substituent on the N4 nitrogen of the piperazine ring is a common strategy to modulate potency and pharmacokinetic properties. nih.gov Replacing the piperazine ring with other heterocyclic systems is also an avenue for exploration. nih.gov